molecular formula C44H70N4O33 B8208743 NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc

NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc

Cat. No.: B8208743
M. Wt: 1183.0 g/mol
InChI Key: RWZBMCWKLLJHAA-APIOAFSJSA-N
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Description

NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc is a defined, branched oligosaccharide featuring multiple alpha-2,8-linked N-acetylneuraminic acid (NeuAc) residues. This complex structure is an essential tool for researchers investigating sialic acid-mediated biological processes. Glycans, such as this polymer, are sugar-based chains that coat cells and the majority of proteins, forming glycoproteins that are vital players in numerous biological functions, including the regulation of immune responses and cell-cell interactions . In microbiological research, sialic acids like NeuAc are critical for pathogenesis; many bacterial toxins selectively target host glycan receptors terminating in N-acetylneuraminic acid to initiate infection . Furthermore, certain viruses utilize sialylated glycans on their envelopes to evade host immune surveillance . This specific reagent provides a high-purity standard for studying these intricate interaction mechanisms. It is also invaluable in the field of glycobiology for use as an antigen in immunoassays, a substrate for enzymatic studies involving sialyltransferases or neuraminidases, and a critical component in the development of glycan-based diagnostic strategies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70N4O33/c1-13(53)45-25-17(57)5-41(74,37(66)67)78-34(25)30(63)22(10-50)75-43(39(70)71)7-19(59)27(47-15(3)55)36(80-43)32(65)24(12-52)77-44(40(72)73)8-20(60)28(48-16(4)56)35(81-44)31(64)23(11-51)76-42(38(68)69)6-18(58)26(46-14(2)54)33(79-42)29(62)21(61)9-49/h17-36,49-52,57-65,74H,5-12H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+,42+,43+,44+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZBMCWKLLJHAA-APIOAFSJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70N4O33
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1183.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monomer Production: N-Acetylneuraminic Acid (Neu5Ac) Synthesis

The foundational step for polySia synthesis is the production of Neu5Ac monomers. Industrial-scale synthesis typically employs a two-step enzymatic process:

  • Epimerization : N-Acetyl-D-glucosamine (GlcNAc) is converted to N-acetyl-D-mannosamine (ManNAc) via UDP-GlcNAc-2-epimerase/ManNAc kinase (GNE).

  • Aldol Condensation : ManNAc reacts with sodium pyruvate catalyzed by N-acetylneuraminic acid aldolase (NanA) to yield Neu5Ac.

Optimization studies demonstrate that reaction yields depend on pyruvate concentration and pH control, with excess pyruvate (≥3:1 molar ratio to ManNAc) driving the equilibrium toward Neu5Ac formation.

Polymerization via Sialyltransferases

Elongation of Neu5Ac into α2-8-linked polymers requires sialyltransferases (ST8Sia enzymes). ST8Sia-II and ST8Sia-IV are pivotal for synthesizing polySia chains in mammals. The process involves:

  • Activation : Neu5Ac is conjugated with cytidine monophosphate (CMP) by CMP-sialic acid synthase (CMAS) to form CMP-Neu5Ac, the donor substrate.

  • Chain Elongation : ST8Sia enzymes transfer Neu5Ac from CMP-Neu5Ac to the non-reducing end of growing polySia chains via α2-8 linkages.

Key Parameters :

  • Optimal pH: 7.0–7.5

  • Temperature: 37°C

  • Cofactors: Mg²⁺ (1–5 mM) enhances enzyme activity.

Chemical Synthesis and Modifications

Chemical Glycosylation

Chemical methods enable precise control over chain length and linkage but require protective strategies to avoid side reactions. A representative approach involves:

  • Protection of Hydroxyl Groups : Benzyl or acetyl groups shield reactive hydroxyls on Neu5Ac.

  • Activation : Trichloroacetimidate or thioglycoside derivatives serve as glycosyl donors.

  • Coupling : Promoted by Lewis acids (e.g., BF₃·OEt₂) to form α2-8 linkages.

Example Protocol :

  • Donor : Neu5Ac trichloroacetimidate

  • Acceptor : Neu5Ac-(α2-8)-Neu5Ac

  • Conditions : 0.1 M BF₃·OEt₂ in anhydrous dichloromethane, −20°C, 12 h.

Oxidative-Reductive Modification

Side-chain modifications are employed to stabilize intermediates:

  • Oxidative Cleavage : NaIO₄ (10 mM, pH 5.5, 4°C, 2 h) oxidizes the C7–C8 bond of sialic acid, forming a dialdehyde.

  • Reductive Amination : NaBH₄ (50 mM, 4°C, 1 h) reduces the dialdehyde to a C7 analog, facilitating subsequent couplings.

Purification and Quality Control

Chromatographic Techniques

MethodConditionsPurpose
DEAE-Sephadex A25Chloroform:methanol:water (3:7:0.2), gradient elution with NH₄OAcDesalting and initial fractionation
Preparative TLCSilica 60 plates, CHCl₃:MeOH:NH₄OH (60:35:8)Isolation of GM3-(NeuGc) analogs
HPAEC-PADCarboPac PA-100 column, NaOH gradient (100–500 mM), pulsed amperometryDP analysis and linkage confirmation

Mass Spectrometry

  • MALDI-TOF : Detects polySia chains up to DP 40 with high sensitivity (LOD: 1 pmol).

  • ESI-MS : Provides exact mass verification; negative ion mode preferred for sialylated glycans.

Structural Validation and Analytical Challenges

Linkage Analysis

  • Mild Acid Hydrolysis : 0.1 M TFA (80°C, 1 h) cleaves α2-8 linkages, releasing monomers for HPAEC-PAD quantification.

  • Enzymatic Digestion : Endoneuraminidases (e.g., Endo-N) selectively hydrolyze polySia, confirming α2-8 connectivity.

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra resolve anomeric protons (δ 5.2–5.4 ppm for α-configuration) and inter-residue correlations (NOESY).

Comparative Analysis of Synthesis Methods

ParameterEnzymatic SynthesisChemical Synthesis
Yield60–80% (DP-dependent)30–50% (stepwise coupling)
RegioselectivityHigh (α2-8 specific)Moderate (requires protecting groups)
ScalabilitySuitable for mg-scaleLimited by coupling efficiency
CostHigh (enzyme production)Moderate (reagents)

Chemical Reactions Analysis

Types of Reactions: NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions include various derivatives of this compound that have enhanced or altered biological activities. These derivatives are often used in research and therapeutic applications .

Scientific Research Applications

Microbial Pathogenesis

Sialic acids, including NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc, play critical roles in the adhesion of pathogens to host cells. The specific binding of bacterial adhesins to sialylated glycoconjugates is crucial for the establishment of infections.

Case Study: E. coli Adhesion
Research has shown that Escherichia coli strains expressing S fimbriae exhibit preferential binding to gangliosides containing NeuAca(2-8)NeuAc structures. This binding specificity enhances the bacteria's ability to adhere to epithelial cells, facilitating urinary tract infections. The binding affinity was significantly higher for NeuAca(2-8)NeuAc compared to other sialic acid structures, indicating its importance in pathogenicity .

Cell Signaling and Immune Response

This compound is involved in modulating cell signaling pathways and immune responses. Its presence on cell surfaces can influence interactions with immune cells, potentially affecting inflammation and immune evasion.

Case Study: Immune Modulation
Studies have demonstrated that sialylated glycoconjugates can inhibit the activation of immune cells such as macrophages and T cells. The presence of NeuAca(2-8)NeuAc on glycoproteins has been shown to downregulate pro-inflammatory cytokine production, suggesting a role in immune tolerance . This property is particularly relevant in the context of chronic infections and cancer, where immune evasion is a critical factor.

Therapeutic Applications

The unique properties of this compound have led to investigations into its therapeutic potential, particularly in drug design and vaccine development.

Therapeutic Potential:

  • Vaccine Development : The compound's ability to mimic host cell surfaces can be exploited in vaccine formulations aimed at eliciting an immune response against pathogens that utilize sialic acid for adhesion.
  • Drug Design : Compounds that inhibit the binding of pathogens to sialic acid receptors could be developed as therapeutics for preventing infections. For instance, small molecules or peptides mimicking NeuAca(2-8)NeuAc may serve as competitive inhibitors .

Data Table: Binding Affinity of Sialic Acid Structures

Sialic Acid StructureBinding Affinity (Kd)Pathogen Interaction
NeuGca(2-3)GalLowE. coli
NeuAca(2-3)GalModerateE. coli
NeuAca(2-8)NeuAcHighE. coli
NeuAca(2-8)NeuAca(2-8)Very HighE. coli

Mechanism of Action

The mechanism of action of NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc involves its interaction with specific molecular targets on the cell surface. These interactions can modulate cell signaling pathways, influence cell adhesion, and affect immune responses. The compound’s ability to form a dense and protective layer on the cell surface makes it an effective barrier against microbial invasion and immune recognition .

Comparison with Similar Compounds

Structural and Linkage Differences

The table below highlights key structural and functional differences between NeuAc(α2-8)NeuAc(α2-8)NeuAc(α2-8)α-NeuAc and related sialic acid-containing compounds:

Compound Name Structure/Linkage Biological Role Detection Methods
NeuAc(α2-8)NeuAc(α2-8)NeuAc(α2-8)α-NeuAc Linear α2-8-linked NeuAc trimer Neural plasticity, immune modulation MS ([M-221] fragment), NMR
PolySia (Polysialic acid) Extended α2-8-linked NeuAc chains (≥8 units) Neural cell adhesion, cancer metastasis Antibody staining, HPLC
NeuAcα2-3Galβ1-4GlcNAc (LSTb) α2-3-linked NeuAc to galactose Pathogen binding, cell signaling MS, lectin assays (MAA)
NeuAcα2-6GlcNAc (DSLNT) α2-6-linked NeuAc to internal GlcNAc Infant gut health, microbial interaction NMR (H3eq = 2.74–2.75 ppm)
NeuAcα2-8NeuAc (Disialic acid) α2-8-linked NeuAc dimer Short-term neural signaling ESI-MS, ion trap CID
Key Observations:
  • Linkage Specificity : The α2-8 linkage in the trisialic acid contrasts with α2-3/α2-6 linkages in compounds like LSTb and DSLNT, which are associated with pathogen recognition and gut health, respectively .
  • Chain Length : Compared to polySia (≥8 NeuAc units), the trisialic acid’s shorter chain may limit its role in long-term neural adhesion but enhance specificity in immune interactions .
  • Detection : The trisialic acid’s α2-8 linkages generate distinct MS fragments (e.g., [M-221]) and NMR signals (H3ax/H3eq ≈1.70/2.76 ppm), differing from α2-6-linked NeuAc (H3eq = 2.74–2.75 ppm) .

Analytical Challenges and Advancements

  • MS/MS Differentiation : α2-8-linked trisialic acid produces unique cross-ring cleavage ions (e.g., m/z 493) in negative-ion mode, absent in α2-3-linked analogs .
  • NMR Signatures : The trisialic acid’s H3ax/H3eq signals (≈1.70/2.76 ppm) are distinct from α2-3-linked NeuAc (1.80/2.76 ppm) and α2-6-GlcNAc-linked NeuAc (2.74–2.75 ppm) .

Q & A

Basic Research Questions

Q. What analytical methods are standard for identifying α2-8 sialic acid linkages in NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc?

  • Methodological Answer : Combine mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

  • MS : Negative-ion mode collision-induced dissociation (CID) generates diagnostic fragment ions (e.g., m/z 493 for NeuAc linked to internal GlcNAc). Cross-ring cleavage ions like [M-221] help confirm α2-8 linkages .
  • NMR : Analyze H3ax/H3eq proton signals (e.g., ≈1.70/2.76 ppm for α2-6/α2-8 linkages). 2D COSY spectra resolve overlapping signals in complex glycans .
    • Table: Comparison of Analytical Techniques
MethodSensitivitySample PrepKey OutputLimitations
MS/MSHighModerateFragment ions, linkage-specific ionsRequires pure samples
NMRModerateHighProton coupling, 3D structureLow sensitivity for trace amounts

Q. How can researchers ensure reproducibility in synthesizing α2-8-linked sialic acid oligomers?

  • Methodological Answer :

  • Use enzymatic synthesis with recombinant sialyltransferases (e.g., ST8Sia enzymes) for stereochemical control.
  • Validate each step via HPLC and MALDI-TOF MS. Document buffer conditions, enzyme purity, and reaction kinetics in detail .

Q. What biological roles are associated with polysialic acids containing α2-8 linkages?

  • Methodological Answer :

  • Study neural cell adhesion (e.g., NCAM modulation) using knockout models or glycan-specific antibodies.
  • For immune evasion (e.g., bacterial capsules), employ competitive binding assays with siglec receptors .

Advanced Research Questions

Q. How can discrepancies between MS and NMR data in linkage determination be resolved?

  • Methodological Answer :

  • Cross-validate using isotopic labeling (e.g., ¹³C-labeled NeuAc) to enhance NMR signal clarity.
  • For ambiguous MS fragments, perform MS³ experiments or ion mobility spectrometry to resolve isobaric ions .
  • Ensure sample purity via size-exclusion chromatography before analysis .

Q. What experimental strategies address low yields in enzymatic synthesis of α2-8-linked polysialic acids?

  • Methodological Answer :

  • Optimize enzyme immobilization on magnetic beads to improve stability and reusability.
  • Use UDP-NeuAc analogs (e.g., CMP-NeuAc) to bypass substrate inhibition. Monitor reaction kinetics via real-time NMR .

Q. How can researchers differentiate linear vs. branched α2-8 sialic acid structures?

  • Methodological Answer :

  • Employ sialidase digestion (e.g., Clostridium perfringens neuraminidase) to cleave terminal α2-3/6 linkages, leaving α2-8 structures intact.
  • Analyze resistant fragments via high-resolution MALDI-TOF/TOF or ion-trap MS .

Q. What computational tools model the conformational dynamics of α2-8-linked polysialic acids?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations with force fields (e.g., GLYCAM06) to study flexibility.
  • Validate models against small-angle X-ray scattering (SAXS) data to assess solution-phase behavior .

Q. How do contradictory reports on NeuAc(a2-8) roles in immune activation align?

  • Methodological Answer :

  • Conduct context-dependent assays : Compare glycan presentation on synthetic vesicles vs. native membranes.
  • Use surface plasmon resonance (SPR) to quantify binding affinities for immune receptors (e.g., TLR4) under varying pH and ionic conditions .

Key Methodological Considerations

  • Data Contradiction Analysis : Always validate findings using orthogonal techniques (e.g., MS + NMR + enzymatic assays) .
  • Experimental Design : Follow standardized protocols for glycan synthesis and analysis to enhance cross-study comparability .
  • Resource Gaps : Prioritize open-access tools (e.g., GlycoWorkbench for MS annotation) to improve data transparency .

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